molecular formula C8H3ClF3IO B3017219 3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone CAS No. 2352970-26-2

3'-Chloro-4'-iodo-2,2,2-trifluoroacetophenone

Cat. No.: B3017219
CAS No.: 2352970-26-2
M. Wt: 334.46
InChI Key: UZSQRYURMGOLCN-UHFFFAOYSA-N
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Description

3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone is a high-purity fluorinated compound with a faint yellow, low-melting solid form. It has a molecular weight of 334.46 g/mol and a CAS number of 2352970-26-2 . This compound is known for its unique blend of reactivity and selectivity, making it valuable in various chemical applications .

Scientific Research Applications

3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone typically involves multiple steps. One common method starts with 3’-chloro-2,2,2-trifluoroacetophenone as a raw material. The process includes nitrification, reduction, chlorination, and deamination . These steps are carried out under mild reaction conditions, making the process relatively simple and cost-effective .

Industrial Production Methods

Industrial production methods for 3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone are similar to laboratory synthesis but are scaled up to meet commercial demands. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium iodide and potassium fluoride, typically in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various halogenated derivatives, while oxidation and reduction can lead to different functionalized compounds.

Mechanism of Action

The mechanism of action of 3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone involves its interaction with molecular targets through its halogen atoms. The compound can form halogen bonds with various biological molecules, influencing their activity and function. The pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-2,2,2-trifluoroacetophenone
  • 4’-Iodo-2,2,2-trifluoroacetophenone
  • 3’,5’-Dichloro-2,2,2-trifluoroacetophenone

Uniqueness

3’-Chloro-4’-iodo-2,2,2-trifluoroacetophenone is unique due to the presence of both chlorine and iodine atoms, which provide a distinct reactivity profile. This combination of halogens allows for selective reactions that are not possible with other similar compounds .

Properties

IUPAC Name

1-(3-chloro-4-iodophenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF3IO/c9-5-3-4(1-2-6(5)13)7(14)8(10,11)12/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZSQRYURMGOLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF3IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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